molecular formula C13H17BN2O2 B2924921 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile CAS No. 1228431-18-2

6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Cat. No. B2924921
CAS RN: 1228431-18-2
M. Wt: 244.1
InChI Key: CRVOSNAOGTZJRV-UHFFFAOYSA-N
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Description

“6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” is a chemical compound. It contains a boronic acid derivative, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of this compound could involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used .


Chemical Reactions Analysis

This compound can undergo various chemical reactions, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored and used. For example, the compound has a molecular weight of 263.1 . Other properties such as density, boiling point, and refractive index would need to be determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Studies : Research has demonstrated the synthesis and structural characterization of compounds related to 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile. Specifically, the synthesis and crystal structures of related compounds have been elucidated through spectroscopic methods (FT-IR, 1H NMR, 13C NMR, MS) and confirmed by X-ray diffraction. The studies also involved density functional theory (DFT) calculations to compare with X-ray diffraction data, providing insights into the molecular conformations and electronic structures of these compounds (Wu et al., 2021).

Coordination Chemistry and Ligand Design

Hexadentate Picolinic Acid Based Ligands : Another area of application involves the design and coordination chemistry of hexadentate N5O ligands derived from picolinic acid, demonstrating their suitability for octahedral coordination geometries, particularly with metal ions like CuII, NiII, ZnII, CoII, and GaIII. These studies highlight the ligands' preorganization for certain coordination geometries, which is crucial for understanding their interaction with metal ions and potential applications in catalysis and material science (Comba et al., 2016).

Catalysis and Reaction Mechanisms

Catalytic Applications and Reaction Mechanisms : Research into the effects of pyridine derivatives, including those related to 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile, on catalytic reactions has been reported. These studies focus on the coordination of substituted pyridines to catalysts and their impact on the stability and reaction rates of catalytic systems, providing valuable information for the development of more efficient catalytic processes (Wang & Espenson, 1998).

Safety and Hazards

As with any chemical compound, handling “6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile” requires appropriate safety precautions. The compound may present certain hazards, such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the use of this compound could include its application in the synthesis of new organic compounds, particularly in the field of medicinal chemistry. Its use in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes suggests potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-9-6-10(7-11(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVOSNAOGTZJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

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